molecular formula C15H12ClFO3 B13009200 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde

2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B13009200
M. Wt: 294.70 g/mol
InChI Key: OCZIXRUPVHGNHH-UHFFFAOYSA-N
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Description

2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a halogen-substituted benzaldehyde derivative with a molecular formula of C₁₅H₁₂ClFO₃ (calculated molecular weight: ~294.45 g/mol). Its structure features a chloro substituent at position 2, a 2-fluorobenzyloxy group at position 4, and a methoxy group at position 5 on the benzaldehyde core.

Properties

Molecular Formula

C15H12ClFO3

Molecular Weight

294.70 g/mol

IUPAC Name

2-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H12ClFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3

InChI Key

OCZIXRUPVHGNHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 2-fluorobenzyl bromide is added to a solution of 2-chloro-5-methoxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours to facilitate the reaction.

    Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzylamine.

Scientific Research Applications

2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with substitutions in halogen type, benzyloxy group composition, and alkoxy positions. Key differences are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features
Target Compound Cl (2), 2-F-BzO (4), OMe (5) 294.45 Balanced lipophilicity, moderate reactivity
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde F-BzO (5), OH (2) 245.1 Lower MW, hydrophilic due to -OH group
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), 2-F-BzO (4), OMe (5) 339.16 Higher MW, bromine enhances polarizability
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde Cl (2), F (4)-BzO, OEt (3) ~309.45 Ethoxy increases steric bulk
2-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde Cl (2), 2,4-Cl₂-BzO (4), OMe (5) ~344.05 Dichlorobenzyl increases lipophilicity
Key Observations:
  • Benzyloxy Group Variations : The 2-fluorobenzyloxy group in the target compound offers metabolic stability compared to 2,4-dichlorobenzyloxy (discontinued due to synthesis challenges ).
  • Alkoxy Substitutions : The methoxy group at position 5 in the target compound balances steric effects, whereas ethoxy (as in ) introduces greater steric hindrance, possibly reducing reactivity.

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